molecular formula C21H24N2O3S B3453918 N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide CAS No. 5476-94-8

N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide

Cat. No.: B3453918
CAS No.: 5476-94-8
M. Wt: 384.5 g/mol
InChI Key: QDQSLBXAPWFDPD-UHFFFAOYSA-N
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Description

N-[4-(2,2,4,7-Tetramethylquinolin-1-yl)sulfonylphenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a tetramethyl-substituted quinoline moiety linked via a sulfonyl group to a phenylacetamide core. The quinoline and sulfonyl groups are critical for modulating lipophilicity, metabolic stability, and target binding, as evidenced by related analogs .

Properties

IUPAC Name

N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-6-11-19-15(2)13-21(4,5)23(20(19)12-14)27(25,26)18-9-7-17(8-10-18)22-16(3)24/h6-13H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQSLBXAPWFDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360312
Record name N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-94-8
Record name N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Activity Reference
This compound Tetramethylquinoline sulfonyl, phenylacetamide Hypothesized anti-inflammatory/analgesic (based on sulfonamide-acetamide class) N/A
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl sulfonyl Analgesic activity comparable to paracetamol; anti-hypernociceptive effects in inflammatory pain models
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) Thiazole ring with hydroxy/methoxy-substituted phenyl Non-selective COX-1/COX-2 inhibition (IC₅₀ = 9.01 ± 0.01 μM); anti-inflammatory activity
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 6b) Thiazole-amino-phenol hybrid Selective COX-2 inhibition (IC₅₀ = 11.65 ± 6.20 μM)
N-(4-Hydroxyphenyl)acetamide (Paracetamol) Hydroxyphenyl-acetamide Analgesic and antipyretic via COX-2 inhibition and central nervous system effects
Patented Quinolinyl-Piperidine Acetamides Quinoline, piperidine, tetrahydrofuran-oxy substituents Likely kinase or enzyme inhibitors (exact targets unspecified in evidence)

Key Comparative Insights:

Unlike the thiazole derivatives (6a, 6b), which exhibit COX-1/COX-2 inhibition, the quinoline-sulfonyl moiety in the target compound could favor distinct binding interactions, such as with lipoxygenases (LOX) or quinoline-dependent enzymes .

Enzyme Selectivity: Compound 6a’s non-selective COX inhibition contrasts with Compound 6b’s COX-2 selectivity, highlighting how heterocyclic substituents (thiazole vs. phenol) dictate isoform specificity. The tetramethylquinoline group’s steric bulk in the target compound may similarly influence selectivity for LOX or other oxidases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,2,4,7-tetramethylquinolin-1-yl)sulfonylphenyl]acetamide

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